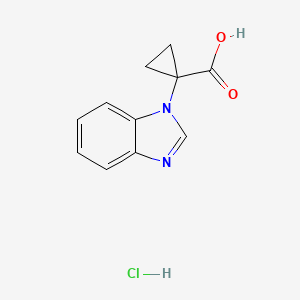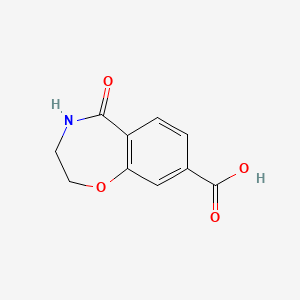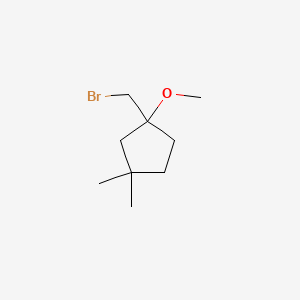![molecular formula C10H11N5 B13485809 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B13485809.png)
4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by reacting azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the desired product .
Análisis De Reacciones Químicas
4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Additionally, it has been investigated for its potential use in treating Alzheimer’s disease and insomnia . In industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy. Additionally, it can bind to HIV TAR RNA, which may contribute to its antiviral activity .
Comparación Con Compuestos Similares
4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine can be compared to other similar compounds, such as 5-methyl-7-hydroxy-1,3,4-triazaindolizine and 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine . These compounds share similar structural features but differ in their specific biological activities and applications. For example, 5-methyl-7-hydroxy-1,3,4-triazaindolizine has been studied for its potential as an antidepressant and anti-tumor agent , while 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine has shown promise as an herbicide .
Propiedades
Fórmula molecular |
C10H11N5 |
|---|---|
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
7-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N5/c1-4-11-5-2-8(1)9-3-6-12-10-13-7-14-15(9)10/h1-2,4-5,7,9H,3,6H2,(H,12,13,14) |
Clave InChI |
LPQTVZCSQIEAPI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=NN2C1C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)

![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)






